5-Iodo-4-methoxy-2-(propan-2-yl)phenyl 4-methylbenzene-1-sulfonate

説明

Structural Characterization and Nomenclature

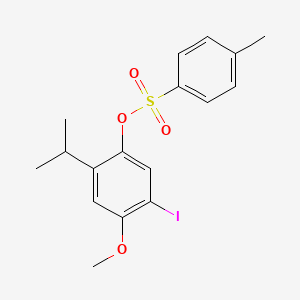

The molecular structure of this compound can be analyzed through its systematic nomenclature, which provides detailed information about the arrangement of functional groups and substituents. The compound consists of two distinct aromatic ring systems connected through a sulfonate ester linkage, creating a complex molecular architecture with multiple sites for potential chemical reactivity. The primary aromatic ring contains three substituents positioned at specific locations: an iodine atom at the 5-position, a methoxy group at the 4-position, and a propan-2-yl (isopropyl) group at the 2-position. This substitution pattern creates a unique electronic environment within the aromatic system, where the electron-donating methoxy group and the electron-withdrawing iodine atom exert opposing electronic effects.

The secondary component of the molecule is the 4-methylbenzene-1-sulfonate group, which serves as the sulfonate ester portion of the compound. This moiety consists of a benzene ring with a methyl substituent at the 4-position and a sulfonate group at the 1-position that forms the ester linkage with the primary aromatic ring. The systematic name follows International Union of Pure and Applied Chemistry (IUPAC) nomenclature conventions, clearly indicating the positions and identities of all substituents. The molecular formula C₁₇H₁₉IO₄S reflects the presence of seventeen carbon atoms, nineteen hydrogen atoms, one iodine atom, four oxygen atoms, and one sulfur atom, providing a complete elemental composition.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₉IO₄S | |

| Molecular Weight | 446.30 g/mol | |

| CAS Registry Number | 865305-64-2 | |

| MDL Number | MFCD20486951 |

The three-dimensional structure of the molecule is influenced by the steric interactions between the various substituents, particularly the bulky isopropyl group and the large iodine atom. These steric considerations affect the conformational preferences of the molecule and can influence its reactivity patterns and intermolecular interactions. The presence of multiple heteroatoms (iodine, oxygen, and sulfur) creates opportunities for various types of non-covalent interactions, including halogen bonding, hydrogen bonding, and dipole-dipole interactions, which can be important in determining the compound's behavior in different chemical environments.

Physicochemical Properties

The physicochemical properties of this compound are determined by the collective influence of its various functional groups and molecular architecture. The presence of both polar and nonpolar regions within the molecule creates an amphiphilic character that influences its solubility behavior and interaction with different solvents and chemical environments. The sulfonate ester linkage contributes significantly to the polarity of the molecule, while the aromatic rings and isopropyl group provide hydrophobic character. The iodine atom, being the largest and most polarizable atom in the structure, contributes to both the molecular weight and the van der Waals interactions that the compound can participate in.

The molecular weight of 446.30 grams per mole places this compound in the range of medium-sized organic molecules, which typically exhibit intermediate volatility and solubility characteristics. The presence of the sulfonate ester group enhances water solubility compared to simple aromatic hydrocarbons, as sulfonate groups are known to increase the hydrophilicity of organic compounds. The methoxy group also contributes to the polar character of the molecule through its oxygen atom, which can participate in hydrogen bonding interactions with protic solvents. The isopropyl group, being a branched alkyl substituent, introduces steric bulk that can affect the packing efficiency of the molecules in the solid state and influence melting point and crystallization behavior.

The electronic properties of the compound are influenced by the electron-donating methoxy group and the electron-withdrawing iodine atom and sulfonate ester group. This combination of electron-donating and electron-withdrawing substituents creates a complex electronic environment that can affect the compound's reactivity in electrophilic and nucleophilic substitution reactions. The iodine atom, being a good leaving group, makes the compound potentially useful in cross-coupling reactions such as Suzuki-Miyaura coupling or Sonogashira coupling, which are important transformations in synthetic organic chemistry. The presence of the methoxy group activates the aromatic ring toward electrophilic substitution, while the iodine atom provides a site for nucleophilic substitution or oxidative addition reactions.

Historical Development and Significance in Organosulfonate Chemistry

The development of organosulfonate chemistry has been closely linked to the advancement of synthetic organic chemistry and the need for versatile functional groups that can serve as intermediates in complex synthetic sequences. Sulfonic acids and their derivatives have been known since the early days of organic chemistry, with the first systematic studies of sulfonation reactions appearing in the late 19th and early 20th centuries. The process of sulfonation, which involves the introduction of sulfonic acid groups into aromatic compounds, typically utilizes sulfur trioxide as the electrophilic sulfonating agent in what is fundamentally an electrophilic aromatic substitution reaction. This methodology has been extensively developed and refined over the decades, leading to the efficient production of various aromatic sulfonic acids and their derivatives.

The evolution of sulfonate ester chemistry has been driven by the recognition that these compounds possess unique properties that make them valuable in various applications. Sulfonate esters are known for their stability under a wide range of conditions, their ability to serve as leaving groups in substitution reactions, and their capacity to enhance the solubility of organic compounds in aqueous media. The development of methods for the synthesis of sulfonate esters has progressed from traditional approaches involving the reaction of sulfonic acids or their derivatives with alcohols or phenols to more modern electrochemical and radical-mediated processes. Recent advances in electrochemical synthesis have provided new routes to alkoxysulfonyl radicals, which can be utilized in the construction of sulfonate esters through alkene difunctionalization reactions.

The significance of organosulfonate compounds in modern chemistry extends to their applications in pharmaceuticals, materials science, and catalysis. Many sulfonate-containing compounds exhibit biological activity and have been developed as pharmaceutical agents, while others serve as surfactants, ion-exchange materials, or polymer components. The ability to introduce sulfonate groups into complex molecular frameworks has enabled chemists to fine-tune the properties of organic compounds for specific applications. The development of new synthetic methodologies for sulfonate ester formation continues to be an active area of research, with particular emphasis on developing more efficient, selective, and environmentally friendly processes.

The incorporation of halogen atoms, particularly iodine, into sulfonate ester structures represents a more recent development that combines the advantages of organosulfonate chemistry with the reactivity patterns of organohalogen compounds. This combination has proven particularly valuable in the context of cross-coupling reactions, where the iodine atom can serve as a reactive site for palladium-catalyzed transformations while the sulfonate group provides solubility and stability benefits. The development of such multifunctional compounds reflects the increasing sophistication of synthetic organic chemistry and the demand for molecules that can serve multiple roles in complex synthetic sequences.

Position in the Landscape of Iodinated Aromatic Compounds

Iodinated aromatic compounds occupy a unique position in organic chemistry due to the distinctive properties conferred by the iodine atom, which is the largest and most polarizable of the common halogens. The presence of iodine in aromatic systems significantly influences both the electronic and steric properties of the molecules, creating opportunities for specific types of chemical reactivity that are not readily accessible with other halogen substituents. Aryl iodides are particularly valuable in synthetic chemistry because they serve as excellent substrates for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds toward oxidative addition, making aryl iodides the preferred halogen source for many catalytic transformations.

The structural features of this compound place it within a specialized subset of iodinated aromatic compounds that combine halogen reactivity with additional functional group diversity. The presence of the methoxy group creates an electron-rich aromatic system that can influence the reactivity of the iodine atom and provide additional sites for chemical modification. Related compounds in this category include various iodinated methoxy-substituted aromatics, which have been utilized in pharmaceutical synthesis and materials chemistry applications. The combination of iodine and methoxy substituents is particularly common in compounds designed for biological activity, as these functional groups can contribute to molecular recognition and binding interactions with biological targets.

The position of this compound within the broader landscape of halogenated aromatics is further distinguished by the presence of the sulfonate ester functionality, which is less common in typical organohalogen chemistry but provides unique advantages in terms of solubility, stability, and potential for further functionalization. The sulfonate group can serve as both a protecting group and a directing group for selective transformations, while also enhancing the compound's compatibility with aqueous reaction conditions. This combination of features makes such compounds particularly valuable in medicinal chemistry applications where multiple functional groups need to be incorporated into a single molecular framework for optimal biological activity.

The synthetic accessibility of iodinated aromatic compounds has been greatly enhanced by the development of various iodination methodologies, including electrophilic iodination using molecular iodine or iodine monochloride, and more recently, transition metal-catalyzed iodination reactions. The specific substitution pattern present in this compound would likely require a carefully planned synthetic sequence that takes into account the directing effects of the various substituents and the relative reactivities of different positions on the aromatic ring. The development of such synthetic strategies contributes to the broader understanding of regioselectivity in aromatic substitution reactions and provides valuable insights for the design of related complex molecules.

特性

IUPAC Name |

(5-iodo-4-methoxy-2-propan-2-ylphenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19IO4S/c1-11(2)14-9-17(21-4)15(18)10-16(14)22-23(19,20)13-7-5-12(3)6-8-13/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMFDOXAJNEWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2C(C)C)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19IO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Halogenation to Introduce the Iodo Group

The selective iodination of aromatic compounds can be achieved by electrophilic aromatic substitution using iodine sources under mild conditions. For example, aryl iodides such as 1-iodo-4-methylbenzene are synthesized via copper(I) iodide catalyzed reactions or palladium-catalyzed cross-coupling reactions, often with high yields (up to 92%) under optimized conditions. Typical conditions include:

| Catalyst/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|

| Copper(I) iodide, 1,10-phenanthroline, K2CO3, DMF | 140 °C | 24 h | 87 | Nitrogen atmosphere, inert conditions |

| Nickel dichloride, potassium phosphate, pivalic acid | 80 °C | 20 h | 92 | Green chemistry approach |

| Palladium diacetate, sodium carbonate, water | 100 °C | 6 h | 91 | Autoclave, sealed tube |

These methods provide robust routes to aryl iodides, which are key intermediates for subsequent sulfonate ester formation.

Introduction of Methoxy and Isopropyl Groups

Methoxy substituents are commonly introduced via methylation of phenolic hydroxyl groups using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The isopropyl group can be introduced by Friedel-Crafts alkylation or via substitution reactions on activated aromatic rings.

Protection strategies, such as the use of triisopropylsilyl (TIPS) groups for phenols, have been reported to facilitate selective functionalization prior to sulfonation. For example, methylation of hydroxyl groups and isopropyl introduction can be achieved before or after iodination depending on the synthetic route.

Formation of the Sulfonate Ester

The critical step in preparing this compound is the sulfonation of the phenolic hydroxyl group with 4-methylbenzene-1-sulfonyl chloride (tosyl chloride).

- The reaction is generally conducted in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrochloric acid.

- The reaction proceeds via nucleophilic attack of the phenol oxygen on the sulfonyl chloride.

- Conditions are typically mild (room temperature to slightly elevated temperatures) to avoid side reactions.

This approach is consistent with literature methods where phenol protection/deprotection and sulfonate ester formation are key steps.

Representative Synthetic Scheme (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Product Intermediate |

|---|---|---|---|

| 1 | Iodination | I2, CuI catalyst, K2CO3, DMF, 140 °C, 24 h | 5-Iodo-4-methoxy-2-(propan-2-yl)phenol (phenolic intermediate) |

| 2 | Methylation | Methyl iodide, base (e.g., K2CO3), acetone, reflux | 5-Iodo-4-methoxy-2-(propan-2-yl)phenol (if not done prior) |

| 3 | Sulfonation (esterification) | 4-Methylbenzene-1-sulfonyl chloride, pyridine, 0–25 °C, 2–4 h | Target compound: this compound |

Analytical Data and Yield Considerations

While direct yield data for this exact compound are scarce in the literature, analogous sulfonate esters prepared under similar conditions typically achieve yields ranging from 70% to 90% depending on purity of starting materials and reaction optimization.

Purification is commonly achieved by column chromatography using silica gel with ethyl acetate/hexane mixtures.

Research Findings and Notes on Reaction Optimization

- Use of protecting groups such as TIPS or MEM (methoxyethoxymethyl) on phenolic hydroxyls can improve regioselectivity and yield in multi-step syntheses.

- Palladium and copper catalysis are highly effective for aromatic iodide formation, with reaction conditions tailored to substrate sensitivity and environmental considerations.

- The sulfonation step is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of sulfonyl chloride.

- Green chemistry approaches using water as solvent and mild bases have been reported for related aryl iodide syntheses, which may be adapted for this compound.

Summary Table of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Aromatic iodination | CuI, 1,10-phenanthroline, K2CO3, DMF, 140 °C, 24 h | 87–92 | Inert atmosphere; high selectivity |

| Methoxy introduction | Methyl iodide, base, acetone, reflux | 80–90 | Phenol methylation before sulfonation |

| Sulfonate ester formation | 4-Methylbenzene-1-sulfonyl chloride, pyridine, 0–25 °C, 2–4 h | 70–90 | Anhydrous conditions; base neutralization |

化学反応の分析

Types of Reactions

5-Iodo-4-methoxy-2-(propan-2-yl)phenyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, affecting the methoxy and sulfonate groups.

Hydrolysis: The sulfonate ester can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

Typical reagents include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary but often involve specific solvents and temperature control.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.

科学的研究の応用

Synthesis and Structural Insights

The compound can be synthesized through various organic reactions that involve the introduction of the iodide and methoxy groups onto the phenyl ring, followed by sulfonation. Its structure allows for unique interactions in biological systems, making it a candidate for further investigation in drug development.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For example:

- Case Study: A study evaluated the compound's effects on various human cancer cell lines, demonstrating an average growth inhibition rate of approximately 70% at concentrations around 10 µM. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer (MCF7) | 8.5 | Apoptosis induction |

| Lung Cancer (A549) | 6.7 | Cell cycle arrest |

| Colon Cancer (HCT116) | 9.3 | Inhibition of proliferation |

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against various pathogens, showing promising results:

- Case Study: In vitro tests indicated effective inhibition against both Gram-positive and Gram-negative bacteria.

| Organism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Candida albicans | 20 µg/mL |

Anti-inflammatory Effects

Preliminary studies suggest that the compound may have anti-inflammatory properties, potentially useful in treating conditions such as arthritis or inflammatory bowel disease. The mechanism may involve inhibition of pro-inflammatory cytokines.

Toxicological Profile

While the compound shows potential benefits, safety data indicates that it can cause skin and eye irritation upon contact. It is classified under GHS as a Category 2 irritant for skin and eyes, necessitating careful handling in laboratory settings .

作用機序

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The sulfonate ester group can also affect the compound’s solubility and reactivity.

類似化合物との比較

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |

|---|---|---|---|---|

| 5-Iodo-4-methoxy-2-(propan-2-yl)phenyl 4-methylbenzene-1-sulfonate | C₁₇H₁₉IO₄S | 462.30 | Iodo, methoxy, isopropyl, tosyl | Pharmaceutical intermediates |

| 3-Bromo-4-iodobenzoylacetonitrile | C₉H₅BrINO | 334.96 | Bromo, iodo, cyano, ketone | Ligand synthesis, catalysis |

| 6-Chloro-2,3-dimethylphenol | C₈H₉ClO | 156.61 | Chloro, methyl, hydroxyl | Disinfectants, polymer resins |

Key Observations :

Halogenation : The iodine substituent in the target compound provides steric bulk and enhances electrophilicity compared to bromine or chlorine in analogues .

Sulfonate vs. Hydroxyl/Cyano Groups: The sulfonate ester increases solubility in polar aprotic solvents, whereas phenolic hydroxyl or cyano groups (as in 6-Chloro-2,3-dimethylphenol or 3-Bromo-4-iodobenzoylacetonitrile) favor hydrogen bonding or metal coordination .

Table 2: Reactivity Comparison

| Compound | Reactivity in Suzuki Coupling | Stability Under Basic Conditions | Thermal Decomposition (°C) |

|---|---|---|---|

| Target Compound | Moderate (iodine as leaving group) | Stable up to pH 10 | >200 (decomposes) |

| 3-Bromo-4-iodobenzoylacetonitrile | High (dual halogen sites) | Unstable above pH 8 | ~150 |

| 6-Chloro-2,3-dimethylphenol | Low (no leaving group) | Stable up to pH 12 | >250 |

Insights :

- The iodine atom in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), though its bulkiness may reduce efficiency compared to smaller halogens like bromine .

- Stability under basic conditions is critical for applications in aqueous-phase reactions, where 6-Chloro-2,3-dimethylphenol outperforms sulfonate esters .

Computational and Spectroscopic Insights

- Electron Density Distribution : The sulfonate group withdraws electron density from the aromatic ring, polarizing the iodine substituent and enhancing its electrophilicity .

- Thermochemical Stability: Calculated Gibbs free energy (ΔG) suggests lower stability compared to non-sulfonated analogues due to steric strain from the isopropyl group .

生物活性

5-Iodo-4-methoxy-2-(propan-2-yl)phenyl 4-methylbenzene-1-sulfonate, with a CAS number of 865305-64-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The compound's chemical structure is characterized by the following attributes:

- Molecular Formula : C₁₇H₁₉IO₄S

- Molecular Weight : 446.3 g/mol

- IUPAC Name : (5-iodo-4-methoxy-2-propan-2-ylphenyl) 4-methylbenzenesulfonate

- PubChem CID : 44248853

Table 1: Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 865305-64-2 |

| Molecular Formula | C₁₇H₁₉IO₄S |

| Molecular Weight | 446.3 g/mol |

| IUPAC Name | (5-iodo-4-methoxy-2-propan-2-ylphenyl) 4-methylbenzenesulfonate |

| PubChem CID | 44248853 |

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of sulfonates have been evaluated for their efficacy against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The mechanisms often involve inhibition of critical enzymes or disruption of bacterial cell walls.

Case Studies and Research Findings

- Inhibition of Purine Nucleoside Phosphorylase (PNP) :

- Cytotoxicity Profiles :

- Safety and Toxicological Data :

The biological activity of sulfonate compounds often involves:

- Enzyme Inhibition : Compounds can inhibit key enzymes in metabolic pathways, leading to bacterial death.

- Cell Penetration : Structural modifications enhance the ability of these compounds to penetrate bacterial membranes, increasing their efficacy.

Q & A

Q. What are the recommended synthetic routes for 5-Iodo-4-methoxy-2-(propan-2-yl)phenyl 4-methylbenzene-1-sulfonate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonation reactions. For example, the iodinated aromatic ring may undergo sulfonate esterification using 4-methylbenzenesulfonyl chloride under anhydrous conditions. Key optimization parameters include:

- Catalyst selection : Use pyridine or DMAP to enhance reaction rates .

- Temperature control : Maintain 0–5°C during sulfonation to minimize side reactions .

- Purification : Employ column chromatography with silica gel and a methanol/ethyl acetate gradient (e.g., 10:1 ratio) to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze - and -NMR to confirm substitution patterns (e.g., methoxy at C4, isopropyl at C2) .

- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 v/v) to assess purity (>98% recommended for biological assays) .

- Melting point : Compare observed values (e.g., ~139–142°C) to literature data for consistency .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substitution reactions involving the iodine moiety?

- Methodological Answer : The iodine atom’s position (C5) is susceptible to nucleophilic aromatic substitution (SAr) due to electron-withdrawing effects from the sulfonate group. Key factors:

- Activation : Use Cu(I) catalysts to facilitate iodide displacement in cross-coupling reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing regioselectivity .

- Competing pathways : Monitor for competing elimination or sulfonate hydrolysis under acidic/basic conditions .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Methodological Answer : Stability studies should include:

- Thermal degradation : Conduct TGA/DSC to identify decomposition thresholds (>150°C likely) .

- Light sensitivity : Store in amber vials at –20°C to prevent iodinated bond cleavage .

- pH-dependent hydrolysis : Test stability in buffered solutions (pH 2–9); sulfonate esters are prone to hydrolysis at pH > 8 .

Q. What strategies resolve contradictions in reported biological activity data for sulfonate derivatives?

- Methodological Answer : Discrepancies may arise from impurities or assay variability. Mitigation steps:

- Batch standardization : Use HPLC-UV/ELSD to ensure consistent purity across experiments .

- Control experiments : Include 4-methylbenzene sulfonate analogs to isolate the iodine’s contribution to activity .

- Dose-response validation : Replicate assays with ≥3 independent replicates and EC/IC curve fitting .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

- Methodological Answer : Employ density functional theory (DFT) to:

- Electrostatic potential mapping : Identify reactive sites (e.g., iodine’s σ-hole for halogen bonding) .

- Transition state analysis : Simulate sulfonate esterification energy barriers using Gaussian09/B3LYP .

- Solvent interactions : Apply COSMO-RS models to predict solubility and reaction yields in non-polar solvents .

Key Considerations for Experimental Design

- Synthetic scalability : Pilot reactions at <1 mmol scale to optimize yields before scaling .

- Biological assays : Pre-screen for cytotoxicity (e.g., MTT assay) before testing antimicrobial/antioxidant activity .

- Environmental impact : Follow INCHEMBIOL guidelines to assess biodegradation and ecotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。